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Compound of Interest

Compound Name: 4-Bromo-5-nitrobenzo[d]thiazole

Cat. No.: B1396661

Disclaimer: This document compiles available data and provides theoretical analysis for 4-
Bromo-5-nitrobenzo[d]thiazole. As of this writing, detailed experimental crystallographic and
spectroscopic data are not readily available in published, peer-reviewed literature. The
experimental protocols and spectral predictions are therefore based on established chemical
principles and data from structurally related compounds.

Introduction

4-Bromo-5-nitrobenzo[d]thiazole is a substituted heterocyclic compound built upon a
benzothiazole core. Its structure is characterized by a bromine atom at the 4-position and a
nitro group at the 5-position, making it a strategically important intermediate in synthetic organic
chemistry. The electron-withdrawing nature of the nitro group significantly influences the
electronic properties of the aromatic system, activating the molecule for specific
transformations. This guide provides a summary of its known properties, predicted spectral
characteristics, and its utility as a versatile building block for the synthesis of more complex
molecules relevant to researchers in materials science and drug discovery.

Molecular Structure and Physicochemical
Properties

The fundamental structure of 4-Bromo-5-nitrobenzo[d]thiazole combines a benzene ring
fused to a thiazole ring. The placement of the bromo and nitro substituents is key to its
chemical behavior.
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Figure 1: 2D Molecular Structure of 4-Bromo-5-nitrobenzo[d]thiazole.

Below is a summary of its key physicochemical properties compiled from available chemical

databases.
Property Value Reference
Molecular Formula C7H3BrN202S [11[2]
Molecular Weight 259.09 g/mol [2]
CAS Number 208458-74-6 [2]
Predicted to be a solid at room
Appearance
temperature.
Predicted to be soluble in polar
Solubility organic solvents like DMSO

and DMF.

Predicted Spectroscopic Data

While specific experimental spectra for 4-Bromo-5-nitrobenzo[d]thiazole are not available, its
structure allows for the prediction of key spectroscopic features. These predictions are valuable
for researchers in identifying the compound during synthesis and analysis.
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Spectroscopy

Predicted Features

1H NMR

The spectrum is expected to show three signals
in the aromatic region (approx. 7.5-9.0 ppm).
The proton on the thiazole ring (C2-H) would
likely appear as a singlet at the most downfield
position. The two coupled protons on the
benzene ring (C6-H and C7-H) would appear as
doublets, with coupling constants typical for

ortho protons.

13C NMR

The spectrum should display seven distinct
signals for the carbon atoms. Carbons attached
to heteroatoms (C2, C3a, C7a) and the nitro
group (C5) are expected to be significantly
deshielded. The carbon bearing the bromine

atom (C4) will also show a characteristic shift.

IR Spectroscopy

Key vibrational bands are expected for: ¢
Aromatic C-H stretching (~3100-3000 cm™1) «
Asymmetric and symmetric N-O stretching of
the nitro group (~1550-1500 cm~* and ~1350-
1300 cm~1) « C=N stretching of the thiazole ring
(~1600 cm~1) « C-Br stretching (in the fingerprint

region, < 800 cm™1)

Mass Spectrometry

The mass spectrum would show a characteristic
isotopic pattern for the molecular ion [M]* and
[M+2]* due to the presence of one bromine
atom (7°Br and 81Br in ~1:1 ratio). Key
fragmentation patterns would likely involve the
loss of NO2 and Br.

Chemical Synthesis and Reactivity

4-Bromo-5-nitrobenzo[d]thiazole is primarily of interest for its role as a chemical

intermediate. Its synthesis and subsequent reactions are central to its application.
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A plausible synthesis route for 4-Bromo-5-nitrobenzo[d]thiazole would involve the cyclization
of a suitably substituted aniline derivative. While a specific protocol for this compound is not
published, a generalized method based on common benzothiazole syntheses can be
proposed.[3][4][5]

Reaction: Cyclization of 2-amino-3-bromo-4-nitrothiophenol.
Materials:

e 2-Amino-3-bromo-4-nitrothiophenol

e An oxidizing agent (e.g., H202, DDQ, or air)

o A suitable cyclization partner if the C2 position is to be substituted (e.g., an aldehyde or
carboxylic acid derivative). For the unsubstituted C2-H, a reagent like formic acid or an
equivalent can be used.

e Solvent (e.g., Ethanol, DMF, or Acetic Acid)
Procedure:

o Dissolve the 2-amino-3-bromo-4-nitrothiophenol precursor in the chosen solvent in a reaction
flask equipped with a magnetic stirrer and reflux condenser.

e Add the cyclization reagent (e.g., formic acid).
 If required, add a catalyst or oxidizing agent to facilitate the cyclocondensation reaction.

e Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer
Chromatography (TLC).

e Upon completion, cool the mixture to room temperature.
e Pour the reaction mixture into ice-cold water to precipitate the crude product.

« Filter the solid, wash with water, and dry under vacuum.
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» Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water
mixture) or by column chromatography on silica gel.

Characterization:

o Confirm the identity and purity of the final product using the spectroscopic methods outlined
in Section 3.0 (NMR, IR, MS) and by melting point analysis.

Figure 2: Generalized workflow for the synthesis of 4-Bromo-5-nitrobenzo[d]thiazole.

The primary value of 4-Bromo-5-nitrobenzo[d]thiazole lies in its potential for further chemical
modification at two key positions:

e Nucleophilic Aromatic Substitution (SrAr): The bromine atom at the 4-position is an excellent
leaving group. The presence of the strongly electron-withdrawing nitro group at the 5-position
activates the aromatic ring, making the C4 position susceptible to attack by nucleophiles
(e.g., amines, alkoxides, thiols). This allows for the straightforward introduction of a wide
variety of functional groups.

e Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-
NH:z) using standard reducing agents (e.g., SnClz/HCI, H2/Pd-C). This transformation yields
4-bromo-5-aminobenzo[d]thiazole, which opens up a new set of synthetic possibilities. The
resulting amino group is a versatile handle for forming amides, Schiff bases, or for use in
cross-coupling reactions.

These two reaction pathways can be used orthogonally to generate a diverse library of
complex benzothiazole derivatives for screening in drug discovery or for developing new
materials.
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Figure 3: Logical diagram of the chemical reactivity and synthetic utility of 4-Bromo-5-
nitrobenzo[d]thiazole.

Conclusion

4-Bromo-5-nitrobenzo[d]thiazole is a valuable heterocyclic intermediate whose structure is
primed for diverse chemical modifications. While detailed experimental characterization data
remains sparse in public-domain literature, its molecular architecture strongly suggests its utility
in synthetic programs. The presence of two distinct, reactive functional groups—a displaceable
bromine atom and a reducible nitro group—allows for the systematic construction of complex
benzothiazole libraries. This makes it a compound of significant interest for researchers and
scientists engaged in the design and synthesis of novel compounds for pharmaceutical and
material science applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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